N-Phenylglycine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

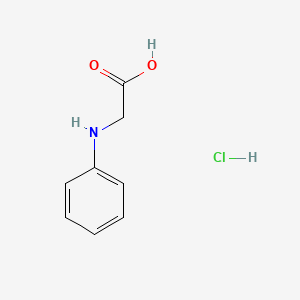

N-Phenylglycine hydrochloride is an organic compound with the formula C₆H₅NHCH₂COOH·HCl. It is a white solid that has gained recognition as an industrial precursor to indigo dye . This compound is a non-proteinogenic alpha amino acid related to sarcosine, but with an N-phenyl group in place of N-methyl .

Vorbereitungsmethoden

N-Phenylglycine hydrochloride is typically prepared by the Strecker reaction, which involves the reaction of formaldehyde, hydrogen cyanide, and aniline. The resulting amino nitrile is then hydrolyzed to give the carboxylic acid . The industrial production method involves the same Strecker synthesis route, ensuring the scalability and efficiency required for large-scale production .

Analyse Chemischer Reaktionen

N-Phenylglycine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of corresponding oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cyclization of phenylglycinamides to oxazolones can be achieved, which can then be reductively cleaved with chromous reagents .

Wissenschaftliche Forschungsanwendungen

N-Phenylglycine hydrochloride has a wide range of scientific research applications:

Chemistry: It is used in peptide synthesis and as a precursor in various organic synthesis reactions.

Biology: The compound is studied for its role in biological systems and its potential biological activity.

Industry: It is a key intermediate in the production of indigo dye and other industrial chemicals.

Wirkmechanismus

The mechanism by which N-Phenylglycine hydrochloride exerts its effects involves its interaction with various molecular targets and pathways. As a non-proteinogenic amino acid, it can be incorporated into peptides, influencing their structure and function . The compound’s ability to participate in peptide synthesis and other organic reactions underlies its diverse applications in scientific research and industry .

Vergleich Mit ähnlichen Verbindungen

N-Phenylglycine hydrochloride can be compared with other similar compounds such as:

Phenylglycine: An isomer with the formula C₆H₅CH(NH₂)COOH, which is also a non-proteinogenic alpha amino acid.

N-Formylglycine: Another derivative used in peptide synthesis.

N-Tritylglycine: Used in organic synthesis for its protective group properties.

This compound is unique due to its specific structure, which allows it to serve as a precursor for indigo dye and its versatility in various chemical reactions .

Biologische Aktivität

N-Phenylglycine hydrochloride is a derivative of phenylglycine, an important non-proteinogenic amino acid with significant biological activity. This compound has been studied for its various pharmacological properties, including its role in the synthesis of bioactive peptides, its interactions with glutamate receptors, and its potential therapeutic applications. This article explores the biological activity of this compound through a review of recent research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a phenyl group attached to the amino acid backbone. Its structure can be represented as follows:

This compound exhibits unique properties that influence its biological activity, particularly in peptide synthesis and receptor interactions.

1. Role in Peptide Synthesis

N-Phenylglycine derivatives are integral in the biosynthesis of various peptide natural products, including glycopeptide antibiotics. Research has shown that phenylglycine-type amino acids are utilized by non-ribosomal peptide synthetases (NRPSs) to construct complex peptide structures. For instance, phenylglycine plays a crucial role in the formation of pristinamycins, which have significant antibacterial properties .

2. Interaction with Glutamate Receptors

N-Phenylglycine has been studied for its agonist and antagonist activities on metabotropic glutamate receptors (mGluRs). Specific derivatives exhibit varying effects on different mGluR subtypes:

| Compound | Receptor Type | Activity | IC50 (µM) |

|---|---|---|---|

| (RS)-4C2IPG | mGluR1 | Antagonist | 0.09 |

| (+)-MCPG | mGluR2 | Antagonist | 0.07 |

| 3,5-DHPG | mGluR6 | Agonist | 0.15 |

These interactions suggest that modifications to the phenylglycine structure can significantly alter its pharmacological profile .

3. Antimicrobial Properties

Recent studies have indicated that N-phenylglycine derivatives possess antimicrobial activity against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways. For example, phenylglycine derivatives have shown efficacy against Staphylococcus aureus and Escherichia coli, making them potential candidates for developing new antibiotics .

Case Study 1: Synthesis Enhancement

A study demonstrated an improved synthesis method for L-phenylglycine using engineered Escherichia coli. By optimizing cofactor regeneration systems, researchers achieved a significant increase in yield (up to 3.72 mM), showcasing the compound's importance in biocatalysis and industrial applications .

Case Study 2: Receptor Interaction Analysis

Another investigation focused on the structure-activity relationship of phenylglycine derivatives on mGluRs. The study highlighted how specific substitutions on the aromatic ring could convert agonist properties into antagonistic ones, emphasizing the potential for designing selective receptor modulators .

Eigenschaften

CAS-Nummer |

71849-99-5 |

|---|---|

Molekularformel |

C8H10ClNO2 |

Molekulargewicht |

187.62 g/mol |

IUPAC-Name |

2-anilinoacetic acid;hydrochloride |

InChI |

InChI=1S/C8H9NO2.ClH/c10-8(11)6-9-7-4-2-1-3-5-7;/h1-5,9H,6H2,(H,10,11);1H |

InChI-Schlüssel |

HIQIUINFXZKKEC-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)NCC(=O)O.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.